molecular formula C9H17NO3 B1270554 (S)-1-N-Boc-3-hydroxypyrrolidine CAS No. 101469-92-5

(S)-1-N-Boc-3-hydroxypyrrolidine

Cat. No.: B1270554
CAS No.: 101469-92-5
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-ZETCQYMHSA-N
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Description

(S)-1-N-Boc-3-hydroxypyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its chiral nature and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-proline, a naturally occurring amino acid.

    Protection of the Amino Group: The amino group of (S)-proline is protected using a Boc protecting group. This is achieved by reacting (S)-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Reduction: The carboxylic acid group of the protected (S)-proline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Cyclization: The resulting alcohol undergoes cyclization to form the pyrrolidine ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process may also be scaled up using continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-Boc-3-hydroxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions like trifluoroacetic acid (TFA).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of (S)-1-N-Boc-3-oxopyrrolidine.

    Reduction: Formation of (S)-3-hydroxypyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-N-Boc-3-hydroxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-3-hydroxypyrrolidine largely depends on its role in specific chemical reactions. As a chiral building block, it can influence the stereochemistry of the final product. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through its chiral center and functional groups.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-Boc-3-hydroxypyrrolidine: The enantiomer of (S)-1-N-Boc-3-hydroxypyrrolidine, differing in the configuration of the chiral center.

    1-N-Boc-3-hydroxypyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

    1-N-Boc-3-oxopyrrolidine: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can significantly impact the stereochemistry and biological activity of the molecules synthesized from it. This makes it a valuable compound in the development of enantiomerically pure pharmaceuticals and other chiral substances.

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357541
Record name tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101469-92-5
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101469-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

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